Ethyl 6-bromo-5-nitronicotinate
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Overview
Description
Ethyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of nicotinic acid, featuring both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method includes the bromination of ethyl nicotinate followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Substitution: Products depend on the nucleophile used; for example, using methoxide can yield ethyl 6-methoxy-5-nitronicotinate.
Reduction: Reduction of the nitro group yields ethyl 6-bromo-5-aminonicotinate.
Scientific Research Applications
Ethyl 6-bromo-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Ethyl 6-bromo-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group.
Ethyl 6-chloro-5-nitronicotinate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 6-bromo-5-nitronicotinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H7BrN2O4 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
ethyl 6-bromo-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 |
InChI Key |
LCSHESOCQVAJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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